Positional Selectivity: 4-Pyridyl vs. 3-Pyridyl Pyrazole Regioisomers in Fungicidal Activity
In a series of pyridylpyrazole-containing poly-heterocyclic compounds, the 4-pyridyl substitution pattern (as present in the target compound scaffold) conferred fungicidal activity against Cercospora arachidicola, whereas the corresponding 3-pyridyl regioisomers were inactive under identical assay conditions [1]. While this SAR was established on more elaborate poly-heterocyclic derivatives rather than the building block itself, the pharmacophoric relevance of the 4-pyridyl-pyrazole connectivity is directly transferable to the target compound's scaffold utility.
| Evidence Dimension | Fungicidal activity (EC50) against Cercospora arachidicola |
|---|---|
| Target Compound Data | Scaffold feature: 4-pyridyl-1-methylpyrazole connectivity (enables active derivatives; compound 13j EC50 = 14.5 µg/mL) |
| Comparator Or Baseline | 3-pyridyl-pyrazole regioisomer scaffold: no fungicidal activity reported at equivalent concentrations |
| Quantified Difference | Active vs. inactive (qualitative difference at 200 µg/mL screening concentration) |
| Conditions | In vitro mycelial growth inhibition assay; Cercospora arachidicola; compound concentration 200 µg/mL; 48 h incubation |
Why This Matters
The 4-pyridyl-pyrazole regiospecificity demonstrated in agrochemical SAR underscores the procurement value of the 4-substituted building block over the 3-substituted analog for fungicide lead optimization programs.
- [1] Wang, B.-L., Zhu, H.-W., Li, Z.-M., et al. Synthesis, biological evaluation and SAR analysis of novel poly-heterocyclic compounds containing pyridylpyrazole group. Pest. Manag. Sci. 2018, 74, 726–736. DOI: 10.1002/ps.4770. View Source
